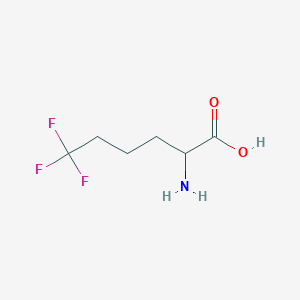
6,6,6-Trifluoronorleucine
概要
説明
6,6,6-Trifluoronorleucine is a fluorinated amino acid derivative known for its unique structural properties and biological activities.
作用機序
Target of Action
6,6,6-Trifluoronorleucine is a fluorinated amino acid that has been synthesized for various applications in medicinal chemistry It’s known that fluorinated amino acids can mimic natural peptide-receptor interactions , suggesting that this compound may interact with specific protein receptors or enzymes in the body.
Mode of Action
It’s known that fluorinated amino acids can lead to improved pharmacokinetics and greater oxidative metabolic stability . This suggests that this compound may interact with its targets in a way that enhances the stability and effectiveness of the resulting biochemical reactions.
Biochemical Pathways
It’s known that fluorinated amino acids can be used in bio-medicinal studies and drug design , suggesting that this compound may influence a variety of biochemical pathways related to disease treatment and prevention.
Pharmacokinetics
The strategic fluorination of amino acids usually leads to improved pharmacokinetics . This suggests that this compound may have favorable ADME properties that enhance its bioavailability and effectiveness in the body.
Result of Action
This compound and its derivatives have been shown to possess interesting biological properties, such as antitumor , antimicrobial , and enzyme inhibitory activity . This suggests that the molecular and cellular effects of this compound’s action may include the inhibition of tumor growth, the killing or inhibition of harmful microorganisms, and the inhibition of specific enzymes.
生化学分析
Biochemical Properties
It is known that the strategic fluorination usually leads to improved pharmacokinetics and greater oxidative metabolic stability . The presence of tailor-made amino acids residues allows for more precise mimicking of the natural peptide–receptor interactions .
Cellular Effects
It is known that it has antitumor , antimicrobial , and enzyme inhibitory activity .
Molecular Mechanism
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6,6-Trifluoronorleucine typically involves the alkylation of chiral glycine equivalents. One common method is the alkylation reaction using chiral nickel (II) complexes. This method is operationally convenient, robust, and scalable, yielding the target amino acid with high enantiomeric purity .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of chiral catalysts and optimized reaction conditions ensures high yield and purity, making the process suitable for large-scale manufacturing .
化学反応の分析
Types of Reactions: 6,6,6-Trifluoronorleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the molecule .
科学的研究の応用
6,6,6-Trifluoronorleucine has a wide range of scientific research applications:
類似化合物との比較
2-Amino-6,6,6-trifluorohexanoic acid: Another fluorinated amino acid with similar properties.
Fluorinated α-amino acids: These compounds share structural traits and are used in similar applications.
Uniqueness: 6,6,6-Trifluoronorleucine stands out due to its specific fluorination pattern, which imparts unique biological activities and stability. Its ability to enhance the pharmacokinetic properties of peptides and proteins makes it a valuable compound in various fields of research .
特性
IUPAC Name |
2-amino-6,6,6-trifluorohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c7-6(8,9)3-1-2-4(10)5(11)12/h4H,1-3,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEWGWBXZIDRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90281588 | |
| Record name | 6,6,6-trifluoronorleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90281588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120200-04-6 | |
| Record name | 6,6,6-trifluoronorleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90281588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6,6-Trifluoro-DL-norleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the hydrophobicity of 6,6,6-Trifluoronorleucine compare to natural amino acids?
A2: While the research provided doesn't directly compare hydrophobicity, it reveals valuable insights into Tfn's interaction with water. Studies using Tfn in coiled-coil proteins demonstrate that its trifluoromethyl group interacts with water differently than typical C-H bonds. The strong, static dipole moment of the C-F bond results in slower hydration dynamics compared to natural amino acids. [] This suggests that Tfn may exhibit altered hydrophobic/hydrophilic interactions compared to natural residues, potentially impacting protein folding and stability.
Q2: Can this compound be incorporated into proteins in living cells?
A3: Yes, researchers successfully incorporated Tfn into proteins in Escherichia coli cells. [] Achieving this requires engineering the substrate specificity of methionyl-tRNA synthetase (MetRS), the enzyme responsible for attaching methionine to its corresponding tRNA. By screening a library of MetRS variants, researchers identified a mutant capable of efficiently charging tRNA with Tfn, enabling its incorporation into proteins during translation. [] This highlights the potential of engineering the translational machinery for incorporating noncanonical amino acids like Tfn into proteins in living cells.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


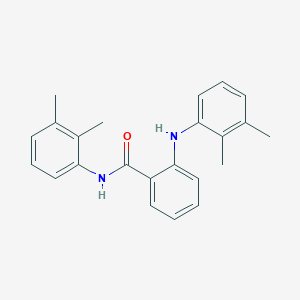
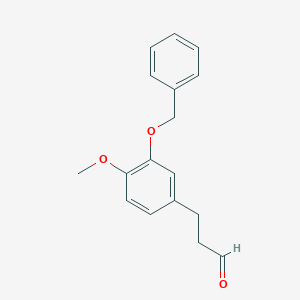
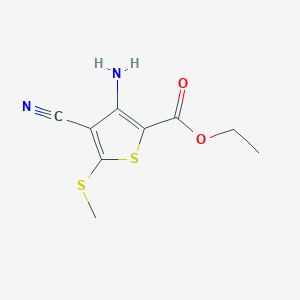
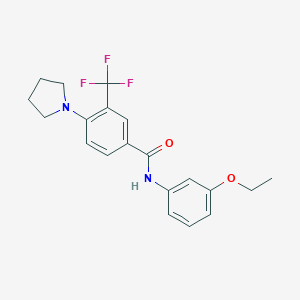

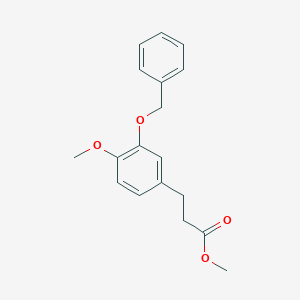
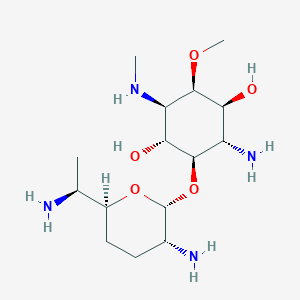
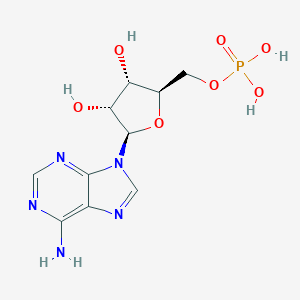
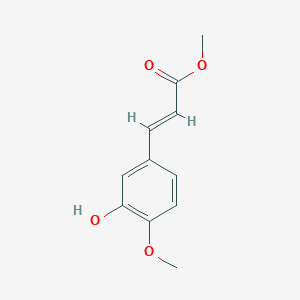

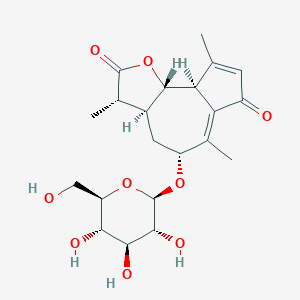
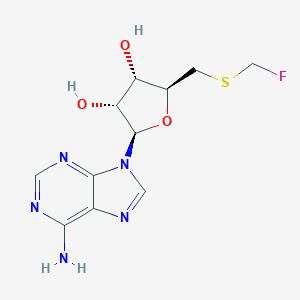
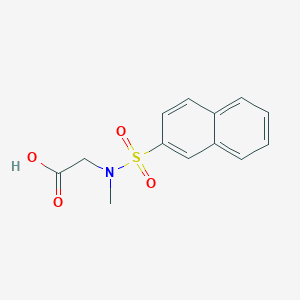
![6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B49073.png)
